molecular formula C16H18N2O4S B5267479 5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide

5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide

Cat. No.: B5267479
M. Wt: 334.4 g/mol
InChI Key: TYLKLHODRLJRAQ-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide is a complex organic compound with a molecular formula of C16H17NO3S. This compound is characterized by the presence of a methoxyphenyl group, a methylsulfamoyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzylamine with methylsulfonyl chloride to form the intermediate 2-methoxybenzylsulfonamide. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols .

Scientific Research Applications

5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid
  • 5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(2-phenoxyethyl)benzamide

Uniqueness

Compared to similar compounds, 5-[(2-Methoxyphenyl)methylsulfamoyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-[(2-methoxyphenyl)methylsulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-7-8-13(9-14(11)16(17)19)23(20,21)18-10-12-5-3-4-6-15(12)22-2/h3-9,18H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLKLHODRLJRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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